molecular formula C26H38O5 B7943202 Bimatoprost isopropyl ester

Bimatoprost isopropyl ester

Katalognummer: B7943202
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: JGZRPRSJSQLFBO-DYZSFVSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes and has been studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

    Introduction of the phenyl group: This step involves the use of phenylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the process is monitored using analytical techniques such as HPLC and NMR.

Analyse Chemischer Reaktionen

Types of Reactions

15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost is primarily approved for the treatment of open-angle glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor through both pressure-dependent and pressure-independent pathways, making it one of the most potent therapies available for managing IOP. Clinical trials have demonstrated significant reductions in IOP in patients using bimatoprost compared to other treatments, such as latanoprost and travoprost .

StudySample SizeTreatment DurationIOP Reduction
Smith et al., 201227816 weeksSignificant improvement in bimatoprost group
Glaser et al., 201536812 monthsEnhanced efficacy maintained over time

1.2 Post-Surgical Use

Bimatoprost is also utilized as a presurgical adjunct in patients undergoing procedures like trabeculectomy. Studies indicate that it can mitigate post-surgical IOP spikes, improving overall surgical outcomes .

Dermatological Applications

2.1 Eyelash Hypotrichosis

Bimatoprost is FDA-approved for treating eyelash hypotrichosis, promoting the growth of longer, thicker eyelashes. Multiple randomized controlled trials have confirmed its efficacy:

  • Study Findings : A study involving 278 participants showed significant improvements in eyelash length and fullness after 16 weeks of treatment with bimatoprost 0.03% compared to a placebo .
  • Safety Profile : Common side effects include conjunctival hyperemia and skin pigmentation changes, occurring in less than 4% of patients .
StudySample SizeTreatment GroupResults
Harii et al., 2014209Bimatoprost vs. VehicleEffective for idiopathic and chemotherapy-induced eyelash hypotrichosis
Fagien et al., 2013278Bimatoprost groupHigher patient satisfaction reported

2.2 Hair Growth Stimulation

Beyond eyelashes, bimatoprost has shown potential in stimulating hair growth on the scalp and eyebrows. Research indicates that it may be effective for individuals with alopecia areata, although further studies are needed to solidify these findings .

Other Potential Applications

3.1 Localized Fat Reduction

Emerging research suggests that bimatoprost may aid in localized fat reduction by inhibiting adipocyte differentiation. This application is still under investigation but presents a promising avenue for future therapies targeting obesity and body contouring .

Wirkmechanismus

The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events, leading to various physiological responses. The molecular targets include enzymes and signaling proteins involved in the prostaglandin pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 17-Phenoxy trinor prostaglandin F2alpha isopropyl ester
  • 15®-Prostaglandin F2alpha

Uniqueness

15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Compared to other prostaglandin analogs, it has a different affinity for prostaglandin receptors and exhibits unique pharmacokinetic properties.

Biologische Aktivität

Bimatoprost is a synthetic prostaglandin analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Its isopropyl ester form, known as bimatoprost isopropyl ester, serves as a prodrug that is converted into its active form, bimatoprost free acid, upon hydrolysis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Bimatoprost exerts its effects primarily through agonism of the FP prostaglandin receptor , which leads to increased outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways. This mechanism effectively reduces intraocular pressure (IOP) without significantly affecting aqueous humor production . The pharmacokinetics of bimatoprost indicate that it is not extensively metabolized in systemic circulation, differentiating it from other prostaglandin analogs like latanoprost .

Biological Activity

The biological activity of bimatoprost is influenced by its ability to modulate matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for extracellular matrix turnover in the ciliary body. Research indicates that bimatoprost increases the activity of MMP-1 and MMP-9 while having no effect on MMP-2, suggesting a selective modulation that may enhance aqueous humor outflow .

Table 1: Comparative Agonist Activity of Prostaglandin Analogs

CompoundEC50 (nM)Receptor Type
Bimatoprost694 ± 293FP receptor
Travoprost42.3 ± 6.7FP receptor
Latanoprost126 ± 347FP receptor
Unoprostone Isopropyl9100 ± 2870FP receptor

Clinical Studies and Findings

Clinical studies have demonstrated the efficacy of bimatoprost in lowering IOP in various populations. A study comparing bimatoprost with unoprostone in normal cats showed no significant difference in IOP between treated and control groups, indicating a need for further investigation into its long-term effects . However, other studies have highlighted its superior efficacy compared to latanoprost and unoprostone in human subjects, particularly in patients with open-angle glaucoma .

Case Study: Efficacy in Human Subjects

A recent study evaluated the effects of preservative-free formulations of bimatoprost and latanoprost on ocular surface health. The results indicated that while both medications effectively lowered IOP, bimatoprost exhibited a more favorable profile regarding ocular surface inflammation and discomfort, making it a preferred choice for patients with sensitive eyes .

Side Effects and Tolerability

Bimatoprost is generally well-tolerated; however, common side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term use has been associated with minimal systemic absorption, reducing concerns about systemic side effects .

Eigenschaften

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-DYZSFVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.